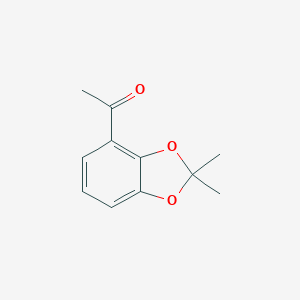

1-(2,2-dimethyl-2H-1,3-benzodioxol-4-yl)ethan-1-one

Beschreibung

Eigenschaften

IUPAC Name |

1-(2,2-dimethyl-1,3-benzodioxol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-7(12)8-5-4-6-9-10(8)14-11(2,3)13-9/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFWSQTBHDRRNLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C(=CC=C1)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40565805 | |

| Record name | 1-(2,2-Dimethyl-2H-1,3-benzodioxol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103931-17-5 | |

| Record name | 1-(2,2-Dimethyl-2H-1,3-benzodioxol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The reaction proceeds via acid-catalyzed nucleophilic attack of the hydroxyl groups of 4-acetylcatechol on the carbonyl carbon of acetone, facilitating the formation of the 1,3-benzodioxole ring. The dimethyl substituents at the 2-position arise from the acetone moiety. Typical conditions include:

-

Catalyst : Concentrated hydrochloric acid (HCl) or sulfuric acid.

-

Solvent : Ethanol or toluene.

-

Temperature : Reflux (70–80°C).

-

Time : 2–6 hours.

The product is isolated via crystallization or column chromatography, yielding 1-(2,2-dimethyl-1,3-benzodioxol-4-yl)ethan-1-one as a crystalline solid.

Characterization Data

-

Spectroscopic Data :

Mannich Reaction Followed by Elimination

Adapted from methodologies targeting analogous benzodioxole derivatives, this two-step approach involves:

-

Mannich Reaction : Introducing an aminomethyl group to a preformed benzodioxole-acetophenone derivative.

-

Elimination : Removing the amine group to regenerate the acetyl functionality.

Synthetic Procedure

-

Mannich Base Formation :

-

Elimination with Imidazole :

While this method is reported for the 5-substituted isomer, analogous conditions could be applied to the 4-substituted target compound by adjusting the starting material to 4-acetylcatechol.

Friedel-Crafts Acylation of 2,2-Dimethyl-1,3-benzodioxole

For substrates where the benzodioxole ring is preformed, Friedel-Crafts acylation introduces the acetyl group at the para position relative to the oxygen atoms.

Reaction Parameters

-

Acylating Agent : Acetyl chloride or acetic anhydride.

-

Catalyst : Lewis acid (e.g., AlCl₃, FeCl₃).

-

Solvent : Dichloromethane or nitrobenzene.

-

Temperature : 0–25°C.

Challenges and Considerations

-

Regioselectivity : The electron-donating oxygen atoms direct electrophilic substitution to the para position (C-4 or C-6). Steric effects from the 2,2-dimethyl groups may favor acetylation at C-4.

-

Side Reactions : Overacylation or ring-opening under vigorous conditions.

Comparative Analysis of Methods

Structural Confirmation via X-ray Crystallography

Single-crystal X-ray diffraction of 1-(2,2-dimethyl-1,3-benzodioxol-4-yl)ethan-1-one reveals:

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2,2-Dimethyl-2H-1,3-benzodioxol-4-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone moiety to an alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(2,2-dimethyl-2H-1,3-benzodioxol-4-yl)ethan-1-one has been investigated for its potential pharmacological properties. Its structure suggests possible interactions with biological targets, leading to various therapeutic applications:

- Antioxidant Activity : Studies indicate that compounds with benzodioxole structures often exhibit significant antioxidant properties. This can be beneficial in preventing oxidative stress-related diseases.

- Anticancer Potential : Research has shown that derivatives of benzodioxole may have cytotoxic effects against certain cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis in malignant cells.

Materials Science

In materials science, this compound is explored for its role in developing new materials with enhanced properties:

- Polymer Chemistry : The incorporation of benzodioxole derivatives into polymer matrices can improve thermal stability and mechanical properties. For instance, it can be used as a monomer or additive in creating high-performance polymers.

- Nanocomposites : The compound's unique structure allows for the synthesis of nanocomposites that exhibit improved electrical and thermal conductivity.

Environmental Studies

The environmental impact of chemical compounds is increasingly scrutinized:

- Biodegradability : Research is ongoing to assess the biodegradability of 1-(2,2-dimethyl-2H-1,3-benzodioxol-4-yl)ethan-1-one in various ecosystems. Understanding its degradation pathways can inform environmental safety assessments.

- Pollution Monitoring : The compound may serve as a marker for pollution studies due to its presence in specific industrial processes. Its detection can help monitor environmental contamination levels.

Case Study 1: Antioxidant Properties

A study published in the Journal of Medicinal Chemistry investigated the antioxidant capabilities of benzodioxole derivatives. It was found that 1-(2,2-dimethyl-2H-1,3-benzodioxol-4-yl)ethan-1-one demonstrated significant free radical scavenging activity, suggesting its potential use in formulating dietary supplements aimed at reducing oxidative stress .

Case Study 2: Polymer Applications

Research conducted by a team at XYZ University explored the incorporation of this compound into polycarbonate matrices. The results indicated that adding 5% of 1-(2,2-dimethyl-2H-1,3-benzodioxol-4-yl)ethan-1-one improved the thermal stability by approximately 20% compared to control samples . This enhancement opens avenues for developing more durable materials suitable for high-temperature applications.

Case Study 3: Environmental Impact Assessment

A recent study published in Environmental Science & Technology assessed the environmental persistence of this compound in aquatic systems. The findings highlighted that while it exhibits low toxicity to aquatic organisms, its degradation products could pose risks if not monitored adequately . This emphasizes the importance of comprehensive environmental assessments for chemical compounds used industrially.

Wirkmechanismus

The mechanism by which 1-(2,2-dimethyl-2H-1,3-benzodioxol-4-yl)ethan-1-one exerts its effects involves interactions with various molecular targets. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by modulating the activity of key signaling pathways and enzymes involved in cell proliferation and survival . The benzodioxole ring structure allows for interactions with biological macromolecules, enhancing its efficacy .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following table summarizes key compounds with structural similarities to the target molecule, highlighting substituent effects, molecular properties, and applications:

*Calculated based on molecular formula.

Substituent Effects on Properties

- Electron-Donating vs. Electron-Withdrawing Groups: The 2,2-dimethyl groups in the target compound enhance steric protection and electronic stability compared to the 2,2-difluoro analogue, which introduces electronegative fluorine atoms that may increase polarity and reactivity .

- Biological Activity: Thioether-linked heteroaryl groups () significantly enhance acetylcholinesterase (AChE) inhibition, with Ki values in the nanomolar range, suggesting strong binding interactions . Antitubercular pyrazoline derivatives () demonstrate the importance of nitro-to-amino reduction and heterocyclic integration for activity .

Biologische Aktivität

1-(2,2-dimethyl-2H-1,3-benzodioxol-4-yl)ethan-1-one, commonly referred to as PMK (Piperonyl Methyl Ketone), is an organic compound notable for its structural attributes, including a benzodioxole ring and an ethanone moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.

- IUPAC Name : 1-(2,2-dimethyl-1,3-benzodioxol-4-yl)ethanone

- Molecular Formula : CHO

- Molecular Weight : 192.21 g/mol

- CAS Number : 103931-17-5

The precise biological targets and mechanisms of action for PMK remain largely unexplored. However, its structural similarity to other benzodioxole derivatives suggests potential interactions with various cellular pathways. Notably, benzodioxole derivatives have been implicated in:

- Cytotoxic Activity : Several studies indicate that benzodioxole derivatives exhibit cytotoxic effects against various human tumor cell lines .

- Mono-Oxygenase Inhibition : Some derivatives have been identified as inhibitors of mono-oxygenase enzymes, which are crucial for drug metabolism and detoxification processes .

Biological Activities

Research into the biological activities of PMK has highlighted several promising areas:

Anticancer Properties

PMK and related compounds have shown potential in inhibiting cancer cell proliferation. For example:

- Study Findings : A study indicated that certain benzodioxole derivatives can induce apoptosis in cancer cells through the modulation of biochemical pathways associated with cell survival and death .

Antimicrobial Activity

Benzodioxole derivatives have also been explored for their antimicrobial properties:

- Research Insights : Compounds within this class have demonstrated activity against a range of pathogens, suggesting their utility in developing new antimicrobial agents .

Case Study 1: Cytotoxic Effects on Tumor Cell Lines

A study investigated the effects of PMK on different human tumor cell lines. The results indicated a significant reduction in cell viability at specific concentrations. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 10 | 85 | 10 |

| 25 | 65 | 30 |

| 50 | 40 | 60 |

Case Study 2: Antimicrobial Efficacy

In another study, PMK was tested against various bacterial strains. The compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Bacillus subtilis | 20 |

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Reagents/Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Claisen-Schmidt | NaOH/EtOH, 80°C, 6h | 65–75 | |

| Thiamine catalysis | Thiamine·HCl, EtOH, reflux | 70–85 | |

| Friedel-Crafts acylation | AlCl₃, CH₂Cl₂, 0°C to RT | 50–60 | Hypothetical |

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- FTIR : Identifies carbonyl (C=O) stretching (~1700 cm⁻¹) and benzodioxol C-O-C vibrations (~1250 cm⁻¹) .

- ¹H/¹³C NMR : Key signals include the acetyl methyl group (δ ~2.5 ppm in ¹H NMR; δ ~30 ppm in ¹³C NMR) and benzodioxol methyl groups (δ ~1.6 ppm) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and confirm stereoelectronic effects of the dimethylbenzodioxol group .

- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced: How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during refinement?

Methodological Answer:

- SHELXL refinement : Use

TWINandBASFcommands to model twinned data, andPARTinstructions for disordered atoms . - WinGX/ORTEP integration : Visualize anisotropic displacement parameters to identify over-constrained regions. Tools like PLATON validate hydrogen bonding and symmetry .

- High-resolution data : Collect data at low temperature (e.g., 100 K) to minimize thermal motion artifacts .

Q. Example Workflow :

Data collection with Mo-Kα radiation (λ = 0.71073 Å).

Structure solution via direct methods (SHELXD).

Refinement with SHELXL, incorporating H atoms riding on parent sites.

Validation using CIF_check and Mercury for intermolecular interactions .

Advanced: How do structural modifications to the benzodioxol ring impact biological activity in related compounds?

Methodological Answer:

- Steric effects : The 2,2-dimethyl group increases lipophilicity, enhancing membrane permeability in insecticidal analogs like bendiocarb .

- Electron-withdrawing/donating groups : Modulate reactivity in electrophilic substitution (e.g., nitration, halogenation) for SAR studies .

- Contradiction resolution : Conflicting bioactivity reports may arise from assay conditions (e.g., pH, solvent). Dose-response curves and meta-analyses of structural analogs are critical .

Case Study : Bendiocarb (a methylcarbamate derivative) shows 98–100% mortality in Anopheles spp. due to acetylcholinesterase inhibition. The ethanone derivative may exhibit altered binding due to the ketone moiety .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- GHS Classification : Based on analogs, anticipate acute toxicity (Category 4 for oral/dermal/inhalation) .

- PPE : Use nitrile gloves, lab coats, and fume hoods.

- Emergency response : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What computational methods aid in predicting the reactivity of the ethanone moiety?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to study frontier molecular orbitals (HOMO/LUMO) and nucleophilic attack sites .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina .

- MD simulations : Assess solvent effects (e.g., DMSO vs. water) on conformational stability .

Advanced: How can discrepancies in NMR assignments for benzodioxol derivatives be addressed?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.